
3,7,11-Trimethyldodeca-2,6-dien-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7,11-Trimethyldodeca-2,6-dien-1-OL, also known as farnesol, is a naturally occurring sesquiterpene alcohol. It is found in various essential oils such as citronella, neroli, cyclamen, lemon grass, tuberose, rose, and musk. This compound is known for its pleasant floral aroma and is widely used in perfumery and flavoring industries .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11-Trimethyldodeca-2,6-dien-1-OL can be achieved through several methods. One common synthetic route involves the condensation of isoprene units. The process typically starts with the formation of geranyl pyrophosphate, which undergoes further reactions to form farnesyl pyrophosphate. This intermediate is then hydrolyzed to produce farnesol .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as essential oils. The compound can be isolated through steam distillation followed by purification processes like fractional distillation or chromatography .
化学反応の分析
Types of Reactions
3,7,11-Trimethyldodeca-2,6-dien-1-OL undergoes various chemical reactions, including:
Oxidation: Farnesol can be oxidized to form farnesal and farnesoic acid.
Reduction: It can be reduced to form dihydrofarnesol.
Substitution: Farnesol can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Farnesal, farnesoic acid
Reduction: Dihydrofarnesol
Substitution: Various farnesyl derivatives
科学的研究の応用
3,7,11-Trimethyldodeca-2,6-dien-1-OL has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Farnesol is studied for its role in cell signaling and regulation.
Medicine: It has potential therapeutic applications due to its antimicrobial and anti-inflammatory properties.
作用機序
The mechanism of action of 3,7,11-Trimethyldodeca-2,6-dien-1-OL involves its interaction with various molecular targets and pathways. Farnesol is known to modulate the activity of enzymes involved in the mevalonate pathway, which is crucial for the biosynthesis of sterols and isoprenoids. It also affects cell membrane integrity and signaling pathways, contributing to its antimicrobial and anti-inflammatory effects .
類似化合物との比較
Similar Compounds
Nerolidol: Another sesquiterpene alcohol with similar structural features.
Geraniol: A monoterpenoid alcohol with a similar floral aroma.
Linalool: A naturally occurring terpene alcohol found in many flowers and spice plants.
Uniqueness
3,7,11-Trimethyldodeca-2,6-dien-1-OL is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes. Its pleasant aroma and versatility in various applications make it a valuable compound in both research and industry .
特性
CAS番号 |
20576-56-1 |
|---|---|
分子式 |
C15H28O |
分子量 |
224.38 g/mol |
IUPAC名 |
3,7,11-trimethyldodeca-2,6-dien-1-ol |
InChI |
InChI=1S/C15H28O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h9,11,13,16H,5-8,10,12H2,1-4H3 |
InChIキー |
MLNZDKSOEQLQOL-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCC(=CCCC(=CCO)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


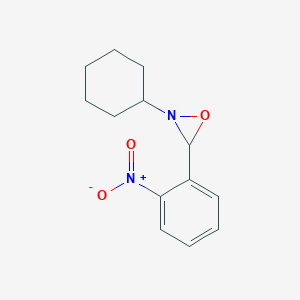


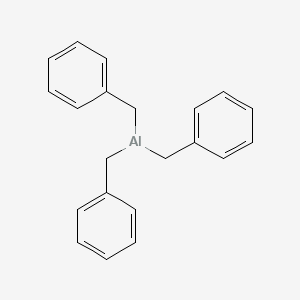
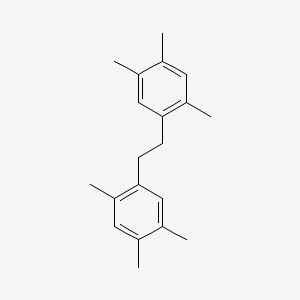

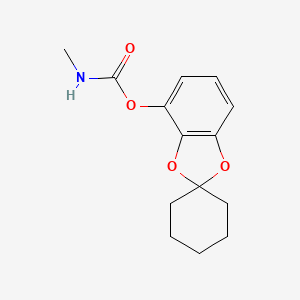
![2-[(Phenylacetyl)amino]prop-2-enoic acid](/img/structure/B14704790.png)
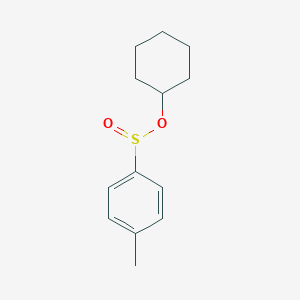
![N-[(Z)-3-phenylprop-2-enoyl]-N-[(E)-3-phenylprop-2-enoyl]benzamide](/img/structure/B14704796.png)
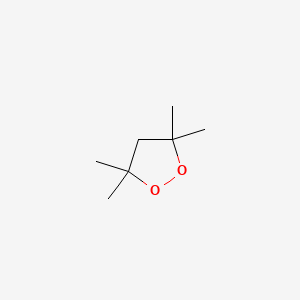
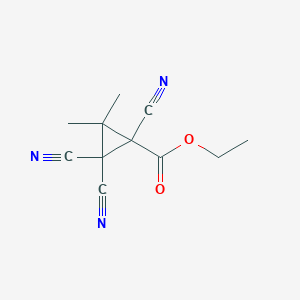
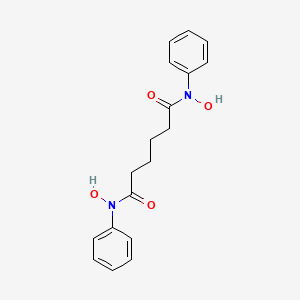
![4-[(E)-{[4-(Octyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14704812.png)
